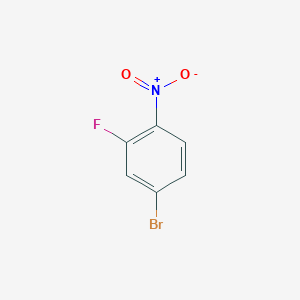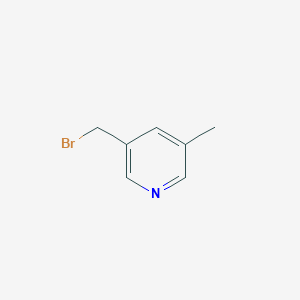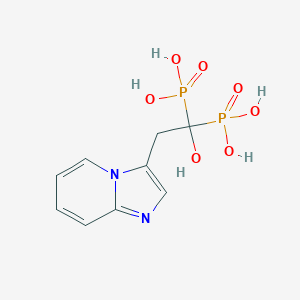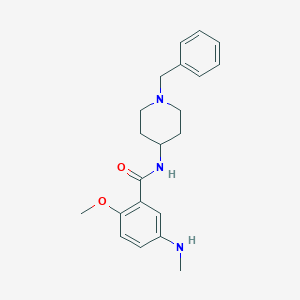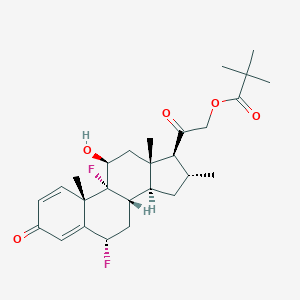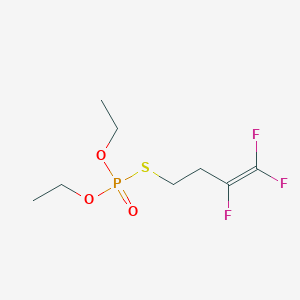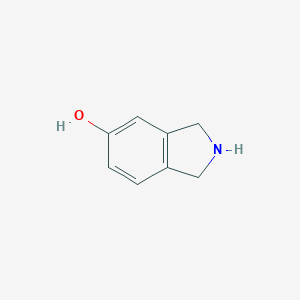
Isoindolin-5-ol
Descripción general
Descripción
Isoindolin-5-ol is a heterocyclic organic compound characterized by a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family
Aplicaciones Científicas De Investigación
Isoindolin-5-ol has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, this compound derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, this compound derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when this compound derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .
Biochemical Pathways
This compound and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain this compound derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, this compound derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoindolin-5-ol can be synthesized through several methods. One common approach involves the reduction of isoindolinone derivatives. For example, the reduction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives using suitable reducing agents can yield this compound . Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which undergoes a domino reaction with primary amines to form isoindoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Isoindolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Isoindolin-5-ol can be compared with other similar compounds, such as:
Isoindoline: A fully reduced member of the isoindole family, similar in structure but lacking the hydroxyl group at the 5-position.
Isoindolinone: An oxidized derivative of isoindoline, characterized by a carbonyl group at the 1-position.
N-isoindoline-1,3-dione: A compound with an isoindoline nucleus and carbonyl groups at positions 1 and 3, known for its diverse chemical reactivity and applications.
This compound is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKENDTAFDRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595324 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54544-67-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


